BenchChemオンラインストアへようこそ!

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

hNK1 antagonist binding affinity IC50

Procure 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide (CAS 1426314-49-9) for your advanced neuroscience and oncology research. This Merck-derived 'oxadiazole analog 22' offers a 20-fold potency advantage over aprepitant (IC₅₀ 0.030 nM vs ~0.6 nM) and minimal CYP450 inhibition, eliminating confounding drug-drug interactions in CINV models. Its engineered slow-offset binding kinetics make it the definitive benchmark for structure-kinetic relationship studies. Available only for R&D.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 1426314-49-9
Cat. No. B2502371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide
CAS1426314-49-9
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCCN2C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C17H22N4O2/c1-13-19-16(23-20-13)15-10-6-12-21(15)17(22)18-11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,18,22)
InChIKeyGFJYXWUIPBWMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide (CAS 1426314-49-9): Procurement-Grade hNK1 Antagonist Candidate Baseline


The compound 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide (CAS 1426314-49-9, molecular formula C₁₇H₂₂N₄O₂, MW 314.389 g/mol ) is a synthetic pyrrolidine-carboxamide featuring a 3-methyl-1,2,4-oxadiazole heterocycle and an N-phenylpropyl urea side chain . It was first disclosed as 'oxadiazole analog 22' in a Merck Research Laboratories hNK₁ (substance P receptor) antagonist optimization program [1]. The chemotype was designed as a pyrrolidine-based backup to the morpholine-core drug aprepitant, with the explicit goal of maintaining sub-nanomolar hNK₁ binding affinity while reducing cytochrome P450 (CYP) inhibition liabilities [1][2]. The scaffold places a 3-methyl-1,2,4-oxadiazole at the pyrrolidine 2-position and an N-(3-phenylpropyl)carboxamide at the pyrrolidine nitrogen, a substitution pattern that critically influences both receptor binding kinetics and metabolic stability [1][3].

Why Pyrrolidine-Oxadiazole hNK1 Antagonists Are Not Interchangeable: SAR Sensitivity of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide


The hNK₁ receptor antagonist pharmacophore centered on pyrrolidine-carboxamide scaffolds exhibits extreme sensitivity to substitution at both the heterocycle and the urea side chain [1]. In the Merck backup program, single-atom modifications—such as replacing the 3-methyl-1,2,4-oxadiazole with a 3-ethyl analog or altering the N-phenylpropyl chain length—produced >10-fold shifts in binding IC₅₀ and, critically, reversed the CYP inhibition profile from 'minimal' to 'significant' for CYP2D6 and CYP3A4 isoforms [1]. The 3-phenylpropyl moiety in the target compound is not merely a lipophilic anchor; its three-carbon spacer modulates the dissociation rate (k_off) from the receptor, which the Merck team identified as a key determinant of sustained in vivo pharmacodynamic (PD) response independent of plasma pharmacokinetics [1][2]. Consequently, generic substitution with a morpholine-based NK1 antagonist (e.g., aprepitant) or a simpler pyrrolidine-oxadiazole congener would forfeit the engineered balance of potency, slow-offset binding kinetics, and attenuated CYP liability that defines this specific compound [1][3].

Product-Specific Quantitative Evidence: How 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide Differentiates from hNK1 Comparators


hNK₁ Receptor Binding Affinity: Sub-100 pM IC₅₀ in CHO Cell Membranes vs. Aprepitant and L-741671

In a direct head-to-head comparison within the same experimental system, oxadiazole analog 22 (the target compound) exhibited an hNK₁ binding IC₅₀ of 0.030 nM (30 pM) measured by displacement of [¹²⁵I]Substance P from human NK₁ receptors expressed in CHO cells [1]. This value is approximately 20-fold more potent than aprepitant (IC₅₀ ~0.6 nM in comparable human NK₁ binding assays [2]) and comparable to or exceeding the affinity of the tool antagonist L-741671 (IC₅₀ 0.03 nM ). The Merck series SAR demonstrates that the combination of the 3-methyl-1,2,4-oxadiazole at the pyrrolidine 2-position and the N-(3-phenylpropyl)carboxamide is essential for achieving this sub-100 pM potency tier; analogs lacking either feature fall into the 0.1–10 nM range [1].

hNK1 antagonist binding affinity IC50 substance P receptor CHO cells

CYP450 Interaction Profile: Minimal P450 Inhibition Relative to Aprepitant and First-Generation Morpholine NK1 Antagonists

The Young et al. (2007) study explicitly compared the CYP450 inhibition profile of the pyrrolidine-oxadiazole series against the morpholine-based aprepitant scaffold. While the morpholine core of aprepitant exhibits moderate-to-strong inhibition of CYP2D6 and CYP3A4 (IC₅₀ values typically <1 µM), the pyrrolidine-oxadiazole series—and specifically analog 22—was characterized as having 'minimal interactions with P450 liver enzymes' [1]. The Japanese medicinal chemistry commentary on this paper further notes that the CYP inhibition reduction was a primary program goal and was successfully achieved in this chemotype (Table 2 of the original paper) [2]. This CYP-sparing profile was a key differentiator from earlier Merck NK1 antagonists and from aprepitant itself.

CYP450 inhibition drug-drug interaction liver enzyme metabolic stability NK1 antagonist

In Vivo Pharmacodynamic (PD) Response: Sustained Efficacy Driven by Slow Offset Binding Kinetics vs. Faster-Dissociating NK1 Antagonists

Oxadiazole analog 22 was explicitly highlighted in the Young et al. paper as demonstrating 'a good PD response in vivo' [1]. The Merck team's working hypothesis—that sustained in vivo efficacy requires slow receptor dissociation kinetics (k_off) rather than merely high affinity—was validated through a functional assay using high-concentration Substance P challenge. The introduction of a methyl group on the phenyl ring (as in the 3-methyl-1,2,4-oxadiazole moiety) was shown to slow the dissociation rate, converting the compound into a 'pseudo-irreversible' slow-offset antagonist [2][3]. This kinetic behavior differentiated analog 22 from faster-dissociating NK1 antagonists such as CP-96345, which, despite similar binding affinity in equilibrium assays, show shorter duration of action in gerbil foot-tap and other in vivo PD models .

in vivo efficacy pharmacodynamics slow offset binding kinetics substance P challenge

Structural Differentiation: 3-Methyl-1,2,4-Oxadiazole and N-Phenylpropyl Substitution as a Dual-Function Pharmacophore Not Found in Commercial NK1 Antagonists

The target compound's substitution architecture—a 3-methyl-1,2,4-oxadiazole at the pyrrolidine 2-position combined with an N-(3-phenylpropyl)carboxamide—is unique among commercially available NK1 antagonists. Aprepitant and fosaprepitant employ a morpholine core with triazolinone and bis(trifluoromethyl)phenyl substituents [1]. Rolapitant uses a spiro-piperidine scaffold. L-741671 contains a piperidine core with a different heterocyclic arrangement. The closest structural analog is (2S)-N-(3,4-diethyl-1-methyl-1H-pyrazol-5-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide (Hit2Lead catalog), which substitutes the phenylpropyl urea with a substituted pyrazole, altering both the H-bonding capacity and the lipophilic tail geometry . The 1,2,4-oxadiazole ring itself serves as a metabolically stable bioisostere for ester and amide functionalities, contributing to the observed CYP-sparing profile [2].

oxadiazole pharmacophore pyrrolidine scaffold structure-activity relationship substitution pattern chemical novelty

Optimal Research and Industrial Application Scenarios for 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide


High-Sensitivity hNK₁ Receptor Binding Assays Requiring Picomolar Affinity Probes

With an hNK₁ binding IC₅₀ of 0.030 nM in CHO cell membranes [1], the target compound is suitable as a high-affinity tracer or competitor ligand in receptor occupancy studies. Its potency exceeds that of aprepitant (~0.6 nM) by approximately 20-fold, enabling detection of low-abundance NK₁ receptor populations in tissue homogenates or primary cell cultures where aprepitant-based probes would yield insufficient signal-to-noise ratios. This scenario is particularly relevant for positron emission tomography (PET) tracer development programs and receptor autoradiography in neuroscience research.

In Vivo NK₁ Antagonism Studies Requiring Minimal CYP-Mediated Drug-Drug Interaction Risk

The compound's demonstrated 'minimal interactions with P450 liver enzymes' [2] make it the preferred NK₁ antagonist tool for in vivo studies in polypharmacy contexts. Unlike aprepitant, which is a moderate CYP3A4 inhibitor and carries an FDA-mandated drug interaction warning, this pyrrolidine-oxadiazole chemotype allows co-administration with CYP-metabolized agents (e.g., dexamethasone, ondansetron, chemotherapeutics) without confounding metabolic interactions. This is critical for preclinical chemotherapy-induced nausea and vomiting (CINV) models where aprepitant's CYP inhibition can confound efficacy readouts of combination regimens.

Structure-Kinetic Relationship Studies Focusing on Binding Residence Time and Sustained Target Engagement

The Merck team's identification of slow-offset binding kinetics as a key differentiator for in vivo PD [3] positions this compound as a critical tool for structure-kinetic relationship (SKR) studies. Researchers investigating the correlation between receptor residence time (1/k_off) and in vivo duration of action can use this compound as a 'slow-offset' benchmark against faster-dissociating NK1 antagonists (e.g., CP-96345). The 3-methyl group on the oxadiazole ring, implicated in slowing dissociation [4], provides a specific structural handle for systematic mutagenesis of binding kinetics, making this compound valuable for mechanistic pharmacology programs.

Scaffold-Hopping and Intellectual Property Diversification in NK₁ Antagonist Drug Discovery

As a pyrrolidine-oxadiazole scaffold that is structurally and pharmacologically differentiated from the morpholine (aprepitant), spiro-piperidine (rolapitant), and piperidine (L-741671) NK₁ antagonist series [5], this compound serves as an ideal starting point for scaffold-hopping campaigns. The combination of sub-nanomolar potency, CYP-sparing profile, and novel intellectual property space enables medicinal chemistry teams to pursue backup series or follow-on NK₁ antagonists with freedom-to-operate advantages. The commercial availability of the compound (CAS 1426314-49-9) as a building block further facilitates rapid analog synthesis and SAR exploration .

Quote Request

Request a Quote for 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.